molecular formula C9H7NO4 B11100600 methyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate

methyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B11100600
M. Wt: 193.16 g/mol
InChI Key: ZKUCDTSBSGFVMM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl ester group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with carbonyl compounds in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as acetic acid or dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,3-benzoxazole-3(2H)-carboxamide
  • 2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid
  • 2-oxo-1,3-benzoxazole-3(2H)-carboxaldehyde

Uniqueness

Methyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate is unique due to the presence of the methyl ester group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, making it valuable for certain applications where the ester functionality is desired.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-8(11)10-6-4-2-3-5-7(6)14-9(10)12/h2-5H,1H3

InChI Key

ZKUCDTSBSGFVMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=CC=CC=C2OC1=O

Origin of Product

United States

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